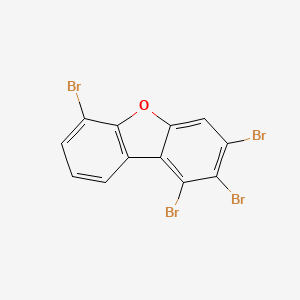

1,2,3,6-Tetrabromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-59-2 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,3,6-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H |

InChI Key |

POHZMKFDLJSOEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=CC(=C(C(=C23)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Dibenzofuran

- Method : Controlled bromination of dibenzofuran using bromine or brominating agents under carefully regulated temperature and solvent conditions to achieve selective substitution at the 1, 2, 3, and 6 positions.

- Conditions : Typically performed in solvents such as ethanol or 1,2,4-trichlorobenzene, with temperature control to avoid overbromination or polymerization.

- Catalysts : Palladium acetate has been reported to facilitate regioselective bromination under reflux in ethanol without ligands, enhancing yield and selectivity.

- Challenges : Achieving regioselectivity is difficult due to multiple reactive sites; reaction conditions must be optimized to prevent formation of undesired isomers or polybrominated by-products.

Synthesis via Brominated Precursors and Cyclization

- Anionic Cyclization Approach : Starting from brominated aryl precursors, anionic cyclization involving benzyne intermediates and aryllithium species can construct dibenzofuran rings with bromine substituents at desired positions.

- Example : Treatment of 2-fluorophenyl 2-iodophenyl ethers with tert-butyllithium generates benzyne-tethered aryllithium intermediates that cyclize regioselectively to dibenzofurans bearing bromine substituents.

- Advantages : This method allows for regioselective functionalization and incorporation of bromine atoms at specific sites on the dibenzofuran scaffold.

Preparation from Brominated Phenols via Oxidative Coupling

- Process : Brominated phenols such as 2,3,5,6-tetrabromo-4-chlorophenol can be converted to polybrominated dibenzofurans by oxidative coupling reactions.

- Conditions : Heating brominated phenols in high-boiling solvents like 1,2,4-trichlorobenzene at elevated temperatures (200–400 °C) in the presence of catalytic amounts of halogens (bromine, chlorine) or halogenated cyclohexadienones.

- Catalysis : The presence of halogen or halogenated cyclohexadienones promotes coupling and ring closure, improving yields.

- Yields : Reported yields for related polybrominated dibenzofurans range from 60% to over 80% under optimized conditions.

- Example : Heating 2,3,5,6-tetrabromo-4-chlorophenol with a catalytic amount of bromine in 1,2,4-trichlorobenzene at reflux leads to formation of hexabromo-dichlorodibenzofuran derivatives, indicating feasibility for tetrabromo derivatives as well.

Synthesis via Polybrominated Diphenyl Ether Precursors

- Method : Polybrominated diphenyl ethers (PBDEs) can be selectively brominated and then cyclized to dibenzofurans.

- Approach : Preparation of hexabromodiphenyl iodonium salts followed by coupling with bromophenols enables synthesis of tetra- to octabrominated dibenzofuran derivatives.

- Significance : This method allows access to highly brominated dibenzofurans with controlled substitution patterns, including 1,2,3,6-tetrabromo substitution.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The oxidative coupling method using brominated phenols and catalytic bromine or halogenated cyclohexadienones is well-documented for producing polybrominated dibenzofurans with good yields and purity. This method is adaptable for synthesizing this compound by selecting appropriate brominated phenol precursors.

- Anionic cyclization offers a regioselective synthetic route, particularly useful when functionalized dibenzofurans are desired. This method involves benzyne intermediates and aryllithium species, allowing precise placement of bromine atoms.

- Direct bromination is simpler but requires careful control to avoid overbromination and to achieve the desired substitution pattern. Catalysts like palladium acetate improve selectivity.

- Synthesis from polybrominated diphenyl iodonium salts is a more recent advancement, enabling the preparation of highly brominated dibenzofurans, including tetra-substituted derivatives, through coupling reactions.

Chemical Reactions Analysis

Dehalogenation Reactions

Bromine substituents at positions 1, 2, 3, and 6 undergo reductive dehalogenation under specific conditions:

-

Photolytic degradation : UV irradiation in the presence of H₂O₂ generates hydroxyl radicals (- OH), leading to bromine substitution or ring cleavage .

-

Thermal treatment : At 500–850 K, homolytic cleavage of C–Br bonds occurs, forming radicals that recombine or degrade further .

Key Mechanistic Pathways:

-

Nucleophilic substitution : Hydroperoxide anions (ROO⁻) attack electron-deficient carbons, displacing bromine .

-

Radical-mediated degradation : - OH radicals abstract hydrogen, initiating ring-opening reactions .

Nucleophilic Aromatic Substitution

The electron-withdrawing bromines activate the dibenzofuran core for nucleophilic attack.

Table 2: Reaction Kinetics with Hydroperoxides

| Reactant | Energy Barrier (kcal/mol) | Product | Reference |

|---|---|---|---|

| ROO⁻ (R = H) | 3.83 | Intermediate with O–O bond | |

| ROO⁻ (R = CH₃) | 4.68 | C–O bond cleavage |

Environmental Degradation

1,2,3,6-TeBDF exhibits persistence due to its bromination pattern, but degradation pathways include:

-

Microbial metabolism : Slow hepatic elimination in mice (half-life: ~7–8.5 days) .

-

Oxidative degradation : Formation of monohydroxylated metabolites via CYP450 enzymes, though conversion ratios are low (10⁻⁵–10⁻⁴) .

Table 3: Comparative Elimination Half-Times

| Compound | Matrix | Half-Time (Days) | Reference |

|---|---|---|---|

| 1,2,3,6-TeBDF | Mouse liver | 7.1–8.5 | |

| 2,3,7,8-TCDD (DDT) | Mouse liver | 7.1–8.5 |

Reactivity Trends

-

Electrophilicity : Bromine substituents increase electrophilic character, favoring nucleophilic attack over chlorinated analogs .

-

Steric effects : Adjacent bromines at positions 1, 2, and 3 hinder reactivity at C4 compared to less substituted congeners .

Analytical Detection

GC-MS/MS methods with MRM transitions (e.g., m/z 321.9 → 256.9) are used for quantification, adhering to EPA Method 1613B criteria .

Scientific Research Applications

Environmental Monitoring and Analysis

Dioxin and Furan Analysis

1,2,3,6-Tetrabromo-dibenzofuran is often analyzed in the context of environmental pollution. It is categorized among polybrominated dibenzo-p-dioxins and dibenzofurans, which are monitored due to their toxicological impacts. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify these compounds in environmental samples. The methodology requires specific criteria for isomer identification and quantification based on Toxic Equivalence Factors (TEFs) associated with the most toxic dioxins and furans .

Table 1: Analytical Methods for Tetrabromo Compounds

| Methodology | Description | Application Area |

|---|---|---|

| GC-MS | Quantitative analysis of dioxins/furans | Environmental monitoring |

| TEF Calculation | Normalizes toxicity of compounds | Risk assessment |

| Isomer Specificity | Ensures accurate identification | Regulatory compliance |

Toxicological Research

Toxicity Studies

Research indicates that this compound exhibits significant toxicity in mammalian models. Studies have shown that exposure can lead to immune suppression and other adverse health effects. For example, laboratory studies have demonstrated alterations in immune function following exposure to brominated dibenzo-p-dioxins and dibenzofurans .

Case Study: Immune Suppression in Rodents

A notable study investigated the immune response of rodents exposed to varying doses of this compound. Results indicated a dose-dependent decrease in immune function markers compared to control groups. This highlights the potential health risks associated with environmental exposure to this compound.

Material Science Applications

Flame Retardants

Due to its brominated structure, this compound is utilized as a flame retardant in various materials. Its effectiveness in reducing flammability has made it a candidate for incorporation into polymers and textiles. However, the environmental persistence and toxicity of such compounds necessitate careful consideration of their use .

Table 2: Properties of Tetrabromo Compounds Used in Flame Retardants

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Nonpolar organic solvents |

| Toxicity | Significant (requires monitoring) |

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances . This mechanism is similar to that of other halogenated aromatic hydrocarbons.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of halogen substituents significantly influence properties such as lipophilicity (logP), water solubility (logWS), and molecular volume. Key comparisons include:

Table 1: Physicochemical Properties of Selected Brominated Dibenzofurans

*Molecular weight inferred from structural analogs ; †Values extrapolated from 1,2,8,9-Tetrabromo-dibenzofuran .

Key Observations:

- This is consistent across isomers .

- Water Solubility (logWS): Extremely low logWS values (e.g., -13.47 for 1,2,8,9-Tetrabromo-dibenzofuran) suggest minimal solubility in water, enhancing environmental persistence .

- Molecular Weight: Pentabromo derivatives (562.67–562.67 g/mol) are heavier than tetrabromo analogs (483.78 g/mol), which may correlate with reduced volatility and slower degradation .

Metabolic and Environmental Behavior

Metabolism and environmental persistence are influenced by bromination degree and substitution patterns:

Table 2: Metabolic Ratios (M/P) in Mice for Halogenated Dibenzofurans

| Compound | Bromine Positions | Metabolic Ratio (M/P) | Source |

|---|---|---|---|

| Tetrabromo-dibenzofuran (TrBCDF)* | 1,2,3,6 (inferred) | 0.83 × 10⁻⁴ – 4.5 × 10⁻⁴ | |

| Pentabromo-dibenzofuran (PeBDF) | 2,3,7,8 | 3.5 × 10⁻⁵ – 5.1 × 10⁻⁵ |

*TrBCDF likely represents a tetrabromo congener such as this compound.

Key Findings:

- Metabolic Rates: Tetrabromo-dibenzofurans exhibit higher M/P ratios (indicating faster metabolism) compared to pentabromo derivatives. This suggests that lower bromination facilitates enzymatic breakdown .

- Substitution Position: 2,3,7,8-Substituted dibenzofurans (e.g., PeBDF) are metabolized less efficiently, likely due to steric hindrance or resistance to cytochrome P450-mediated oxidation .

Toxicity and Environmental Impact

- Dioxin-like Toxicity: 2,3,7,8-Substituted halogenated dibenzofurans (e.g., 2,3,7,8-Tetrachlorodibenzofuran) are potent aryl hydrocarbon receptor agonists, but toxicity varies with halogen type and position .

- Environmental Persistence: High logP and low logWS values imply long-term environmental retention, particularly in sediments and fatty tissues .

Biological Activity

1,2,3,6-Tetrabromo-dibenzofuran (TDBF) is a halogenated organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of TDBF, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by its molecular formula C12H4Br4O and a molecular weight of approximately 483.776 g/mol. The presence of four bromine atoms at the 1, 2, 3, and 6 positions significantly influences its chemical reactivity and biological interactions.

The biological activity of TDBF is primarily attributed to its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TDBF activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of various enzymes that metabolize and detoxify harmful substances.

Key Mechanisms:

- Gene Activation : TDBF induces gene expression related to detoxification processes.

- Enzyme Induction : Promotes the production of enzymes such as cytochrome P450s which are crucial for drug metabolism.

Antimicrobial Properties

Research has indicated that TDBF exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Effects

TDBF has also been studied for its potential anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Toxicity Profile

The toxicity of TDBF is an important aspect of its biological activity. Toxicological studies indicate that TDBF exhibits low acute toxicity; however, chronic exposure could lead to significant health risks due to its persistent nature in biological systems.

| Endpoint | Toxicity Level |

|---|---|

| Acute Toxicity | Low |

| Carcinogenicity | Moderate |

| Genotoxicity | Low |

| Developmental Toxicity | High |

These findings highlight the need for careful assessment in environmental and health contexts.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of TDBF demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that TDBF treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with TDBF.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 1,2,3,6-Tetrabromo-dibenzofuran in environmental samples?

- Methodology : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans at parts-per-trillion (ppt) levels. Calibration curves with correlation coefficients () ensure reliable quantification . For bioaccumulation studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is recommended to account for matrix effects.

Q. How can researchers synthesize this compound with high purity for toxicity studies?

- Methodology : Bromination of dibenzofuran precursors using controlled stoichiometry of bromine (e.g., or -bromosuccinimide) in inert solvents like dichloromethane. Purification via column chromatography with silica gel (hexane:ethyl acetate gradient) and validation by nuclear magnetic resonance (NMR) and HRMS ensures >99% purity. Environmental-grade standards are commercially available in 10% toluene/nonanol solutions for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.